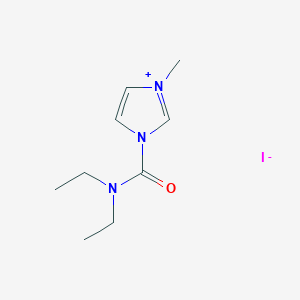
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylcarbamoyl group and the iodide ion in its structure imparts unique properties to this compound, making it a subject of interest for scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with diethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine or an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Wirkmechanismus
The mechanism by which 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The diethylcarbamoyl group can interact with active sites of enzymes, inhibiting their activity. The iodide ion can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Methyl-3-octylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their substituents and counterions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium chloride is commonly used as an ionic liquid with excellent solvation properties, while 1-Ethyl-3-methylimidazolium bromide is known for its use in electrochemical applications.
Eigenschaften
Molekularformel |
C9H16IN3O |
|---|---|
Molekulargewicht |
309.15 g/mol |
IUPAC-Name |
N,N-diethyl-3-methylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C9H16N3O.HI/c1-4-11(5-2)9(13)12-7-6-10(3)8-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DCTBFMWKZPARQM-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


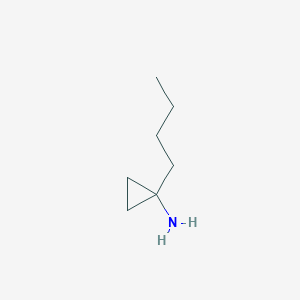
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
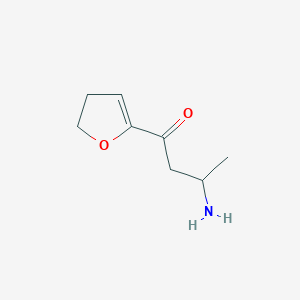

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
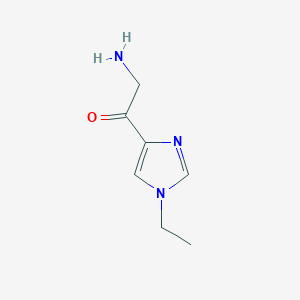
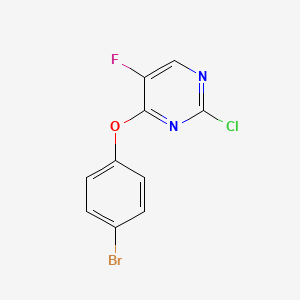

![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)


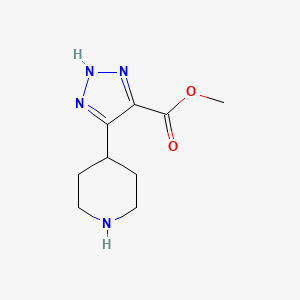
![6-[Amino(phenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B13177555.png)
